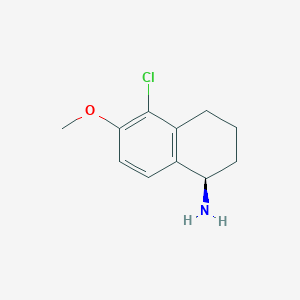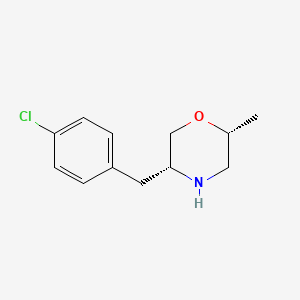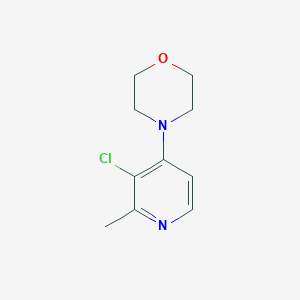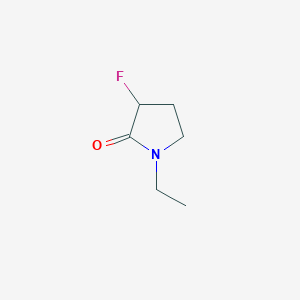![molecular formula C13H15N5O B13109519 N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant attention in the field of synthetic chemistry. This compound features a unique structure combining an azabicycloheptane moiety with an imidazo[1,5-c]pyrimidine scaffold, making it a valuable target for various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide typically involves multistep reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the azabicycloheptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the imidazo-pyrimidine scaffold but lacks the azabicycloheptane moiety.
Azabicyclo[2.2.1]heptane derivatives: Contain the azabicycloheptane core but differ in the attached functional groups.
Uniqueness
N-(2-Azabicyclo[221]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide is unique due to its combination of the azabicycloheptane and imidazo[1,5-c]pyrimidine structures
属性
分子式 |
C13H15N5O |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(17-11-2-8-1-10(11)15-4-8)12-3-9-5-14-6-18(9)7-16-12/h3,5-8,10-11,15H,1-2,4H2,(H,17,19) |
InChI 键 |
USEYBNCKQCQBCZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1NC2)NC(=O)C3=CC4=CN=CN4C=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















